![molecular formula C11H11NO B1341430 1-ethyl-1H-indole-6-carbaldehyde CAS No. 854778-47-5](/img/structure/B1341430.png)
1-ethyl-1H-indole-6-carbaldehyde
Overview
Description
1-Ethyl-1H-indole-6-carbaldehyde is a compound with the CAS Number: 854778-47-5 and a molecular weight of 173.21 . It is a member of the indole family, which are important types of molecules and natural products that play a main role in cell biology .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of 1-ethyl-1H-indole-6-carbaldehyde is represented by the linear formula C11H11NO . The InChI code for this compound is 1S/C11H11NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-8H,2H2,1H3 .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-ethyl-1H-indole-6-carbaldehyde include a molecular weight of 173.21 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Synthesis of Novel Compounds
- Derivatives of indole carbaldehydes, like 1-ethyl-1H-indole-6-carbaldehyde, have been synthesized and studied for their antimicrobial activities. For example, semicarbazone derivatives synthesized from indole carbaldehydes have shown significant antimicrobial properties against various fungal and bacterial strains (Laxmi & Rajitha, 2010).
- Indole carbaldehydes have been utilized in the gold-catalyzed cycloisomerization processes to create indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showcasing the versatility of these compounds in synthetic organic chemistry (Kothandaraman et al., 2011).
Biological Activities
- Certain indole carbaldehydes have been identified as tyrosinase inhibitors, highlighting their potential application in addressing hyperpigmentation disorders and as a lead compound for the development of new skincare products (Shimizu et al., 2003).
- Indole derivatives have been studied for their antiproliferative properties against various cancer cell lines, suggesting their potential as lead compounds in anticancer drug development (Fawzy et al., 2018).
Chemical Characterization and Analysis
- The structural characterization and computational analysis of indole carbaldehydes have provided insights into their chemical behavior, intermolecular interactions, and electronic properties, which are critical for their applications in various fields of chemistry (Fatima et al., 2022).
Catalytic Applications
- Indole carbaldehydes have been used in the synthesis of fluorescent probes and in catalytic processes, demonstrating their utility in materials science and organic synthesis (You-min, 2014).
Safety And Hazards
Future Directions
Indole derivatives, including 1-ethyl-1H-indole-6-carbaldehyde, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community , and the field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
1-ethylindole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIHTPLDGRVFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589406 | |
Record name | 1-Ethyl-1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-indole-6-carbaldehyde | |
CAS RN |
854778-47-5 | |
Record name | 1-Ethyl-1H-indole-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854778-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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